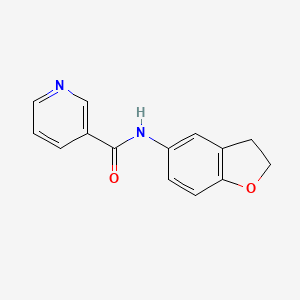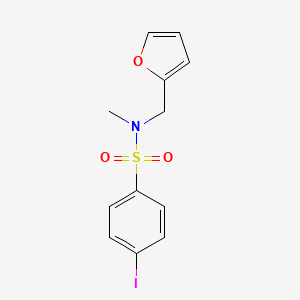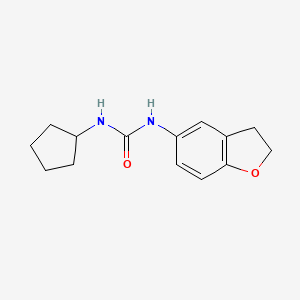
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide, also known as DBF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBF is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. This compound has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in vitro and in vivo. This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. Moreover, this compound has been shown to exhibit low toxicity and is well-tolerated in animal models. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, this compound has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the exact mechanism of action of this compound is not fully understood, which can hinder its use in some research applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide. One potential area of investigation is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of specific molecular targets of this compound that can be exploited for therapeutic purposes. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more potent derivatives of this compound that exhibit improved efficacy and specificity is an area of active research.
Métodos De Síntesis
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide can be synthesized through a multistep process involving the condensation of furan-3-carboxylic acid with 2,3-dihydrobenzofuran-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to yield this compound. The purity of this compound can be improved through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(10-3-5-16-8-10)14-11-1-2-12-9(7-11)4-6-17-12/h1-3,5,7-8H,4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRMVFHPWRRNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)

![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)




![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)
